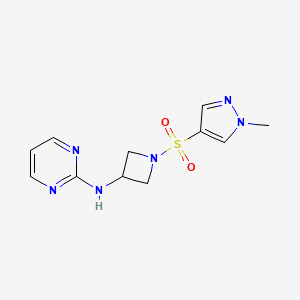![molecular formula C15H15FN6O3 B2942196 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1903165-19-4](/img/structure/B2942196.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a unique chemical compound with complex structural features that lend it potential importance in various scientific and industrial applications. Its presence of fluorine, oxobenzo, triazine, pyrazole, and carboxamide groups suggests interesting chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with both AChE and BuChE, but it shows a stronger inhibitory activity against AChE . The compound is thought to inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of cholinergic neurons, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on ache and buche .
Result of Action
The primary result of the compound’s action is the enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can lead to improved cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease .
Métodos De Preparación
: Synthetic Routes and Reaction Conditions : This compound can be synthesized through multi-step organic synthesis. Typically, the procedure starts with the formation of the triazine moiety, followed by the introduction of the fluoro substituent. After constructing the oxobenzo[d][1,2,3]triazin-4-one ring, the pyrazole ring is introduced. The final step involves the attachment of the carboxamide group. Specific reaction conditions include the use of catalysts, solvents, and temperature control to ensure optimal yields.
Industrial Production Methods
: Industrial-scale production would likely employ similar routes with optimization for higher yields and cost-efficiency. This might involve flow chemistry techniques or the use of automated synthesis platforms.
Análisis De Reacciones Químicas
: Types of Reactions : The compound undergoes various chemical reactions such as nucleophilic substitution, oxidative additions, and reductive eliminations.
Common Reagents and Conditions
: Common reagents include halogenating agents, oxidizing and reducing agents, and other electrophiles or nucleophiles. Typical conditions involve controlled temperatures and pressures to favor desired reaction pathways.
Major Products
: Major products from these reactions include substituted variants of the original compound, with modifications often occurring at the fluoro, oxobenzo, or pyrazole groups.
Aplicaciones Científicas De Investigación
: This compound finds applications across several scientific domains:
Chemistry
: Used as a building block for creating more complex molecules, useful in drug design and material science.
Biology
: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine
: Explored for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry
: Utilized in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
: Comparatively, this compound’s uniqueness lies in its combination of a fluoro, oxobenzo, triazine, pyrazole, and carboxamide groups. Similar compounds might include:
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
: featuring a chloro instead of a fluoro group.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-sulfonamide
: where the carboxamide group is replaced with a sulfonamide group.
Hope this satisfies your chemical curiosity!
Propiedades
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3/c1-21-8-11(14(19-21)25-2)13(23)17-5-6-22-15(24)10-7-9(16)3-4-12(10)18-20-22/h3-4,7-8H,5-6H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQTSKDWWZDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
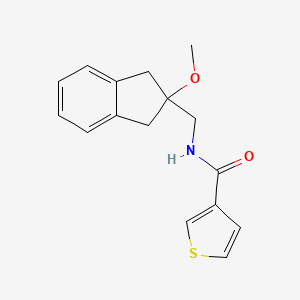
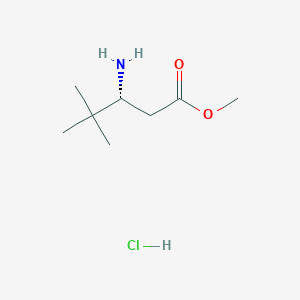
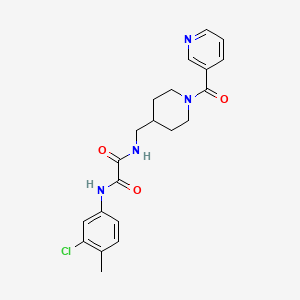
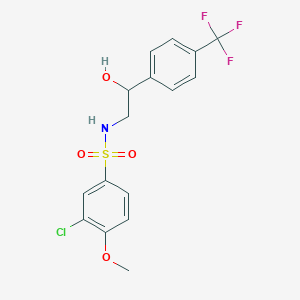
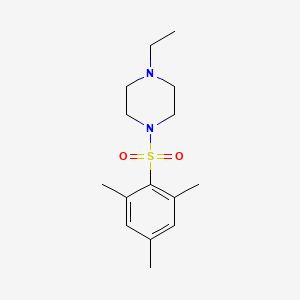
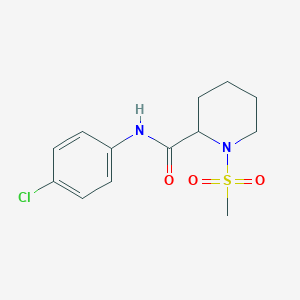
![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)
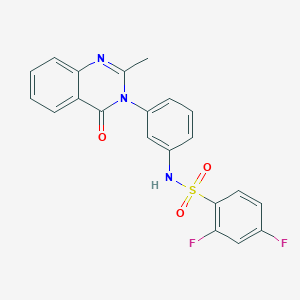


![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
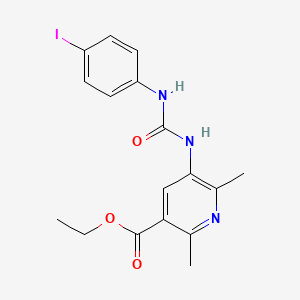
![5-Bromo-n-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2942132.png)
